2-(Piperazin-1-yl)benzenethiol
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Overview
Description
2-(Piperazin-1-yl)benzenethiol is an organic compound with the molecular formula C10H14N2S. It is characterized by the presence of a piperazine ring attached to a benzenethiol moiety. This compound is known for its utility as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)benzenethiol typically involves the reaction of 2-chlorobenzenethiol with piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: N-alkylated or N-acylated derivatives of this compound.
Scientific Research Applications
2-(Piperazin-1-yl)benzenethiol has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)benzenethiol primarily involves its interaction with serotonin receptors. The piperazine ring is known to mimic the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This interaction can influence various signaling pathways within the cell, leading to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
- 2-(Piperazin-1-yl)benzothiazole
- 2-(Piperazin-1-yl)benzoxazole
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Comparison: 2-(Piperazin-1-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, 2-(Piperazin-1-yl)benzothiazole and 2-(Piperazin-1-yl)benzoxazole contain sulfur and oxygen heterocycles, respectively, which influence their electronic properties and biological activity. The thiol group in this compound allows for specific interactions with metal ions and proteins, making it a valuable compound in both chemical synthesis and biological research .
Properties
IUPAC Name |
2-piperazin-1-ylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSYALJKNUPHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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